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Compound Name: 4-(Pyrazin-2-yl)pyrimidin-2-ol
CAS No.: 1865421-59-5
Cat. No.: B2838438
Get Quote
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Executive Summary & Chemical Identity

4-(Pyrazin-2-yl)pyrimidin-2-ol (CAS: 1865421-59-5) represents a highly specialized bi-
heteroaryl scaffold utilized primarily in Fragment-Based Drug Discovery (FBDD) for kinase and
polymerase inhibitors. Unlike simple bi-aryls, this scaffold incorporates four nitrogen atoms
within a compact bicyclic footprint, offering unique hydrogen-bonding vectors and
physicochemical properties.

This guide evaluates the utility of the 4-(Pyrazin-2-yl)pyrimidin-2-ol core by comparing it
against three standard medicinal chemistry analogs. The analysis focuses on hinge-binding
capability, agueous solubility, and synthetic feasibility.

Core Compound Profile[1]
e IUPAC Name: 4-(Pyrazin-2-yl)pyrimidin-2-ol[1]

o Tautomeric State: Exists predominantly as 4-(Pyrazin-2-yl)pyrimidin-2(1H)-one in solution.
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» Key Application: ATP-competitive inhibition (Kinase hinge binder), Antiviral nucleobase

mimicry.

» Molecular Weight: 174.16 g/mol .

Comparative Analysis: Scaffold Performance

We compare the target scaffold against three distinct analogs to isolate specific structure-

activity relationships (SAR):

e Analog A (Lipophilic Baseline): 4-Phenylpyrimidin-2-ol

» Analog B (Electronic Baseline): 4-(Pyridin-2-yl)pyrimidin-2-ol

e Analog C (H-Bond Donor Variant): 4-(Pyrazin-2-yl)pyrimidin-2-amine
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Expert Insight: The Tautomerism Factor
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The "2-ol" nomenclature is chemically misleading in physiological contexts. As shown below,
the compound exists in equilibrium with its 2-pyridone form. This tautomer is the active species
for binding to the hinge region of kinases (e.g., CDK, JAK), where the N1-H serves as a donor
and the C2=0 serves as an acceptor.

Tautomeric Equilibrium
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Caption: The critical tautomeric shift from the aromatic 'ol' form to the 'one’ form, which dictates
H-bond donor/acceptor patterns in the kinase hinge region.

Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: While condensation methods exist, Suzuki coupling provides modularity, allowing
rapid synthesis of analogs from a common chloropyrimidine precursor.

Reagents:

4-Chloro-2-methoxypyrimidine (Precursor to 2-ol)

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine[2]

Catalyst: Pd(dppf)CI2:DCM

Base: Cs2CO3 (2.0 equiv)

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:
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 Inert Setup: Charge a microwave vial with 4-chloro-2-methoxypyrimidine (1.0 equiv),
pyrazine boronate (1.2 equiv), and Cs2CQO3. Purge with Argon for 5 mins.

» Catalyst Addition: Add Pd(dppf)CI2-DCM (5 mol%). Seal and purge again.
e Reaction: Heat to 100°C for 2 hours (Microwave) or 12 hours (Reflux).
o Workup: Dilute with EtOAc, wash with brine. Dry over Na2S04.[2]

» Deprotection (Critical): The product is the 2-methoxy intermediate. Treat with HBr in Acetic
Acid or TMSI (Trimethylsilyl iodide) in DCM at 0°C -> RT for 4 hours to cleave the methyl
ether and reveal the 2-pyrimidinone core.

Purification: Reverse-phase HPLC (Water/Acetonitrile) is required due to high polarity.

Protocol B: Kinetic Solubility Assay

Rationale: To validate the "High Solubility" claim against the phenyl analog.

e Stock Prep: Dissolve compounds in DMSO to 10 mM.

Dilution: Spike 5 pL of stock into 495 pL of PBS (pH 7.4). Final conc: 100 uM, 1% DMSO.

Incubation: Shake at 500 rpm for 24 hours at 25°C.

Filtration: Filter using a 0.45 um PVDF filter plate to remove precipitates.

Quantification: Analyze filtrate via UV-HPLC (254 nm). Calculate solubility relative to a
standard curve.

o Success Criteria: >100 uM indicates good solubility for a fragment.

Mechanism of Action & SAR Visualization

The following diagram illustrates how the 4-(Pyrazin-2-yl)pyrimidin-2-ol scaffold interacts with
a generic kinase ATP-binding pocket compared to its analogs.
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Caption: Interaction map showing the bidentate binding mode of the scaffold. The Pyrazine
nitrogen provides an auxiliary interaction vector absent in phenyl analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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